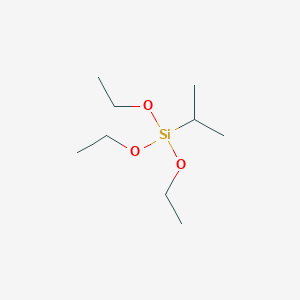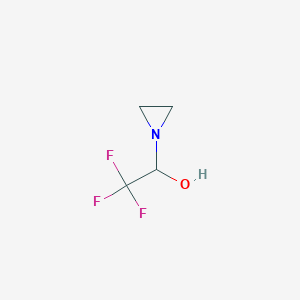
1-(Aziridin-1-yl)-2,2,2-trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aziridin-1-yl)-2,2,2-trifluoroethanol is a compound that features an aziridine ring attached to a trifluoroethanol moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. The trifluoroethanol group imparts unique chemical properties, including increased acidity and the ability to participate in hydrogen bonding. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aziridin-1-yl)-2,2,2-trifluoroethanol can be synthesized through several methods. One common approach involves the reaction of aziridine with trifluoroacetaldehyde. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the aziridine ring. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-(Aziridin-1-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the aziridine ring into more stable amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction typically produces amine derivatives .
Scientific Research Applications
1-(Aziridin-1-yl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Aziridin-1-yl)-2,2,2-trifluoroethanol involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound prone to nucleophilic attack, leading to ring-opening reactions. The trifluoroethanol moiety can participate in hydrogen bonding, influencing the compound’s interactions with biological molecules. The molecular targets and pathways involved include enzymes and proteins that can form covalent bonds with the aziridine ring .
Comparison with Similar Compounds
Aziridine: The parent compound of the aziridine family, known for its high reactivity and use in organic synthesis.
Trifluoroethanol: A compound with similar hydrogen bonding properties but lacking the aziridine ring.
Aziridin-1-yl oximes:
Uniqueness: 1-(Aziridin-1-yl)-2,2,2-trifluoroethanol is unique due to the combination of the aziridine ring and the trifluoroethanol moiety. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
20893-12-3 |
|---|---|
Molecular Formula |
C4H6F3NO |
Molecular Weight |
141.09 g/mol |
IUPAC Name |
1-(aziridin-1-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C4H6F3NO/c5-4(6,7)3(9)8-1-2-8/h3,9H,1-2H2 |
InChI Key |
LPSOHQGAOKSRTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
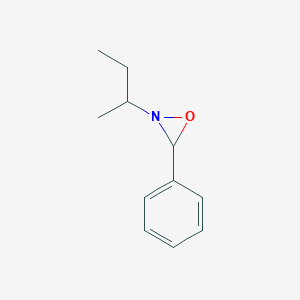
![7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one](/img/structure/B14699709.png)

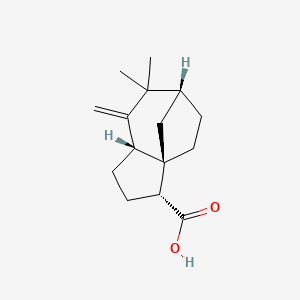
![Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate](/img/structure/B14699716.png)
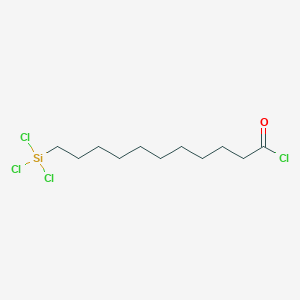
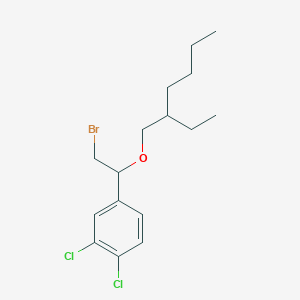
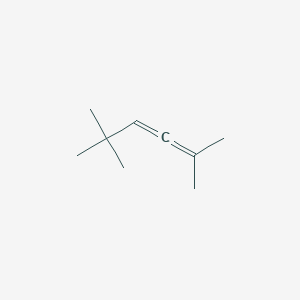
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
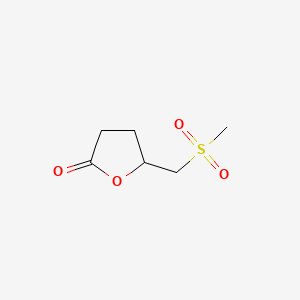
![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
